Potassium (3,5-dimethoxyphenyl)trifluoroboranuide
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Overview
Description
Potassium (3,5-dimethoxyphenyl)trifluoroboranuide is a chemical compound with the molecular formula C8H9BF3KO2. It is used primarily in research and development, particularly in the field of organic chemistry. This compound is known for its unique structure, which includes a trifluoroborate group attached to a 3,5-dimethoxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3,5-dimethoxyphenyl)trifluoroboranuide typically involves the reaction of 3,5-dimethoxyphenylboronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium (3,5-dimethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic acid or boronate ester.
Substitution: The trifluoroborate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: Phenols, quinones.
Reduction: Boronic acids, boronate esters.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Potassium (3,5-dimethoxyphenyl)trifluoroboranuide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of new materials, such as polymers and nanomaterials.
Catalysis: The compound is used as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Mechanism of Action
The mechanism of action of Potassium (3,5-dimethoxyphenyl)trifluoroboranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various chemical transformations, including cross-coupling reactions, where it forms a bond with another molecule. The 3,5-dimethoxyphenyl ring provides stability and enhances the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
- Potassium (3,5-dimethoxyphenyl)methyltrifluoroboranuide
- Potassium (3,5-dimethoxyphenyl)ethyltrifluoroboranuide
Uniqueness
Potassium (3,5-dimethoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which provides distinct reactivity and stability compared to other similar compounds. The presence of two methoxy groups at the 3 and 5 positions enhances its electron-donating properties, making it more reactive in certain chemical reactions .
Properties
CAS No. |
929626-22-2 |
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Molecular Formula |
C8H9BF3KO2 |
Molecular Weight |
244.06 g/mol |
IUPAC Name |
potassium;(3,5-dimethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
QJFSJLQCOKRTQR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)OC)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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